Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 300674-01-5
Cat. No.: VC4559917
Molecular Formula: C13H13NO5
Molecular Weight: 263.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300674-01-5 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.249 |
| IUPAC Name | methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15) |
| Standard InChI Key | VWHVKJOGQICFMT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, reflects its benzofuran backbone substituted at positions 2, 3, and 5. Key structural features include:
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A benzofuran core (fused benzene and furan rings).
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A methyl group at position 2.
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A carboxylate ester (-COOCH₃) at position 3.
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A carbamoylmethoxy group (-OCH₂CONH₂) at position 5.
The molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . The presence of polar functional groups (ester, carbamoyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ | PubChem |
| Molecular Weight | 263.25 g/mol | PubChem |
| Topological Polar Surface | 101 Ų | PubChem |
| Hydrogen Bond Donors | 1 (NH₂ group) | PubChem |
| Hydrogen Bond Acceptors | 6 (ester, carbamoyl, ether) | PubChem |
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions .
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Amide Formation: The carbamoyl group may undergo further acylation or alkylation reactions .
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Electrophilic Substitution: The benzofuran core is susceptible to halogenation or nitration at electron-rich positions .
Table 2: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | 5-(Carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylic acid |
| Amide Alkylation | R-X, K₂CO₃, DMF | N-Alkylated carbamoylmethoxy derivatives |
| Bromination | Br₂, FeBr₃ | 6-Bromo-substituted analogs |
Biological Activity and Applications
Table 3: Cytotoxicity of Brominated Analogs
| Compound | Cell Line (LC₅₀, nM) | Reference |
|---|---|---|
| 6-Bromo-2-methyl-1-benzofuran-3-carboxylate | U87: 200 ± 60 | |
| Standard Chemotherapeutic Agent | U87: >3000 |
Industrial and Research Applications
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Medicinal Chemistry: Serves as a precursor for kinase inhibitors and antimicrobial agents.
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Material Science: Functionalized benzofurans are used in organic semiconductors due to their π-conjugated systems .
Comparative Analysis with Structural Analogs
Methyl Benzofuran-5-Carboxylate (PubChem CID: 12674941)
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Structure: Lacks the carbamoylmethoxy group at position 5.
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Properties: Lower molecular weight (176.17 g/mol) and reduced hydrogen-bonding capacity .
2-Methoxyethyl 6-Bromo Derivatives (CAS: 384364-00-5)
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